CAM833

Homologous recombination BRCA2-RAD51 PPI Surface plasmon resonance

CAM833 is the only commercially available RAD51 inhibitor with a structurally validated orthosteric binding mode at the BRCA2 FxxA pocket (Kd 366 nM), enabling direct, unambiguous disruption of this specific PPI. Its defined metabolic stability and clean selectivity profile minimize off-target effects in vivo, making it superior to allosteric/covalent inhibitors like B02 or RI-1 for rigorous mechanistic studies and PARP inhibitor combination experiments in BRCA-proficient models.

Molecular Formula C26H26ClFN4O5
Molecular Weight 529.0 g/mol
Cat. No. B10854971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAM833
Molecular FormulaC26H26ClFN4O5
Molecular Weight529.0 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)OC)Cl)NC(=O)C2CC(CN2C(=O)CNC(=O)C3=NC4=C(C=C3)C=C(C=C4)F)O
InChIInChI=1S/C26H26ClFN4O5/c1-14(19-6-5-18(37-2)11-20(19)27)30-26(36)23-10-17(33)13-32(23)24(34)12-29-25(35)22-7-3-15-9-16(28)4-8-21(15)31-22/h3-9,11,14,17,23,33H,10,12-13H2,1-2H3,(H,29,35)(H,30,36)/t14-,17+,23-/m0/s1
InChIKeyPMUWBFKMLGLUTF-KNUWZQJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAM833 (CAS 2758364-02-0) | N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide: Potent Orthosteric RAD51-BRCA2 Inhibitor for DNA Damage Repair Research


N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide, also known as CAM833, is a 529 Da small-molecule orthosteric inhibitor that directly disrupts the protein-protein interaction (PPI) between the RAD51 recombinase and the BRC repeat motifs of the BRCA2 tumor suppressor protein [1]. CAM833 binds RAD51 at the same site as the BRCA2 FxxA motif, with a reported Kd of 366 nM against the ChimRAD51 protein and a cellular IC50 of 6 μM for inhibition of RAD51 foci formation . The compound features a 6-fluoroquinoline-2-carboxamide core, a (2S,4R)-4-hydroxypyrrolidine scaffold, and a (S)-1-(2-chloro-4-methoxyphenyl)ethyl moiety, and is supplied as a powder with ≥98% HPLC purity suitable for in vitro and in vivo applications .

Why N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide Cannot Be Replaced by Generic RAD51 Inhibitors


Generic RAD51 inhibitors such as B02, RI-1, IBR2, and CAY10760 target RAD51 through disparate binding sites and mechanisms of action—ranging from ATPase domain inhibition to covalent surface modification to allosteric disruption—resulting in widely divergent potency, selectivity, and biological outcomes [1]. CAM833 is uniquely characterized as an orthosteric inhibitor that directly occupies the BRCA2 FxxA-binding pocket on RAD51, a mechanism validated by X-ray crystallography and not shared by any other commercially available RAD51 inhibitor [2]. Substituting CAM833 with a generic RAD51 inhibitor introduces the risk of non-equivalent biological modulation, as these compounds differ by >70-fold in biochemical Kd, by orders of magnitude in cellular IC50, and in their capacity to synergize with clinical DNA-damaging agents such as ionizing radiation and PARP1 inhibitors [3].

Quantitative Evidence Guide: N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide (CAM833) Differentiation Data


Direct Comparison of Orthosteric Binding Affinity: CAM833 vs. CAY10760 for RAD51-BRCA2 PPI Disruption

CAM833 exhibits a Kd of 366 nM (ITC) and 355 nM (FP) for the ChimRAD51 protein, demonstrating sub-micromolar orthosteric binding to the RAD51 FxxA-binding pocket [1]. In contrast, CAY10760 (Homologous recombination-IN-1) displays an EC50 of 19 μM in a cell-free competitive ELISA for the RAD51-BRCA2 PPI, a >50-fold difference in apparent affinity [2]. The structural basis for this potency difference is confirmed by X-ray crystallography: CAM833's quinoline moiety occupies the Phe-binding hotspot on RAD51, while the substituted α-methylbenzyl group engages the Ala-binding pocket, precisely mimicking the BRCA2 FxxA motif interaction [1].

Homologous recombination BRCA2-RAD51 PPI Surface plasmon resonance Isothermal titration calorimetry

Cellular RAD51 Foci Inhibition Potency: CAM833 vs. B02 in Human Cancer Cell Models

CAM833 inhibits ionizing radiation (IR)-induced RAD51 foci formation in A549 non-small cell lung carcinoma (NSCLC) cells with an IC50 of 6 μM [1]. In comparison, the generic RAD51 inhibitor B02 displays an IC50 of 27.4 μM in cell-free strand exchange assays and requires concentrations of ≥25 μM to observe RAD51 foci reduction in human embryonic kidney (HEK) cells [2]. This ~4.6-fold greater potency of CAM833 in cellular foci inhibition assays translates to enhanced disruption of DNA damage-induced RAD51 nucleoprotein filament assembly and reduced homologous recombination repair capacity at lower compound concentrations [1].

RAD51 foci DNA damage response Immunofluorescence Non-small cell lung carcinoma

Selectivity Profiling: CAM833's Clean Off-Target Profile vs. RI-1's Covalent Reactivity

CAM833 was screened at 10 μM against the Cerep ExpresSPanel of 44 common off-target receptors, ion channels, and enzymes, and demonstrated no significant off-target interactions . In contrast, RI-1 (RAD51 inhibitor 1) acts as an irreversible covalent inhibitor that reacts with the thiol group of Cys319 on RAD51 via a Michael acceptor mechanism, which inherently raises concerns of non-specific reactivity with other cellular thiols and proteins [1]. Additionally, RI-1 exhibits a broad IC50 range of 5–30 μM in biochemical assays, indicating variable potency across experimental conditions . CAM833's clean off-target profile and reversible orthosteric binding mechanism provide greater experimental confidence when attributing phenotypic effects specifically to RAD51-BRCA2 PPI disruption.

Off-target selectivity Cerep ExpresSPanel Covalent inhibitor Chemical probe validation

Mechanism of RAD51 Inhibition: Orthosteric PPI Disruption vs. RAD51 Multimerization Degradation (CAM833 vs. IBR2)

CAM833 functions as an orthosteric inhibitor that directly blocks the RAD51-BRCA2 protein-protein interaction by occupying the FxxA-binding pocket on RAD51, thereby preventing BRCA2-mediated RAD51 filament nucleation without depleting cellular RAD51 protein levels [1]. In contrast, IBR2 induces RAD51 multimer disruption and accelerates proteasome-mediated RAD51 protein degradation, reducing total RAD51 protein abundance [2]. While both compounds ultimately impair homologous recombination, CAM833's mechanism preserves endogenous RAD51 expression levels, enabling studies that specifically interrogate the BRCA2-RAD51 PPI rather than global RAD51 depletion. CAM833 also inhibits RAD51 oligomerization (Kd = 366 nM) [1], whereas IBR2's quantitative potency metrics (IC50/Kd) for RAD51 binding are not well-defined in the literature, with functional studies typically employing 20–40 μM concentrations [2].

RAD51 oligomerization Proteasomal degradation RAD51 filament assembly Mechanism of action

In Vivo Suitability and Pharmacological Properties: CAM833's Favorable Profile vs. ARN26912

CAM833 is metabolically stable and does not significantly inhibit cytochrome P450 (CYP450) enzymes, making it suitable for in vivo investigation without major concerns of drug-drug interactions or rapid hepatic clearance . While ARN26912 (derivative 14) has been reported as a promising lead compound inhibiting RAD51-BRCA2 interaction and inducing cell death in combination with olaparib in pancreatic cancer models [1], its CYP450 inhibition profile and metabolic stability data are not publicly available, limiting its utility as a validated in vivo chemical probe. CAM833's defined pharmacological properties enable reproducible in vivo dosing and combination studies with DNA-damaging agents such as ionizing radiation and PARP1 inhibitors .

Metabolic stability CYP450 inhibition In vivo pharmacology Pharmacokinetics

Optimal Research and Industrial Applications for N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide (CAM833)


Mechanistic Dissection of RAD51-BRCA2 Protein-Protein Interaction in Homologous Recombination Repair

CAM833 is the only commercially available RAD51 inhibitor with a structurally validated orthosteric binding mode at the BRCA2 FxxA-binding pocket [1]. Researchers investigating the precise role of the RAD51-BRCA2 PPI in homologous recombination should prioritize CAM833 over allosteric or covalent RAD51 inhibitors (e.g., B02, RI-1) to ensure that observed phenotypes are directly attributable to disruption of this specific protein-protein interface. The compound's clean Cerep ExpresSPanel profile at 10 μM further supports its use as a selective chemical probe in mechanistic studies where off-target effects must be minimized.

Combination Therapy Studies with PARP Inhibitors or Ionizing Radiation in BRCA2-Wild-Type Cancer Models

CAM833 potentiates cytotoxicity induced by ionizing radiation and PARP1 inhibitors in BRCA2-wild-type cells [1]. Given that >50% of PARP inhibitor clinical failures occur in BRCA-proficient tumors, CAM833 enables investigation of synthetic lethality strategies that extend beyond BRCA-mutant contexts. Its defined metabolic stability and lack of CYP450 inhibition make it suitable for in vivo combination studies where drug-drug interactions could confound results. Researchers should select CAM833 over IBR2 for such studies, as IBR2's RAD51 protein degradation mechanism introduces confounding variables in PARP inhibitor synergy experiments.

High-Content Screening and Cellular Imaging of RAD51 Foci Dynamics

CAM833 inhibits IR-induced RAD51 foci formation in A549 cells with an IC50 of 6 μM [1], a >4-fold improvement in potency over the generic RAD51 inhibitor B02 (IC50 = 27.4 μM) [2]. This enhanced cellular potency allows for robust inhibition of RAD51 foci at lower compound concentrations, minimizing solvent (DMSO) artifacts and potential cytotoxicity in high-content imaging assays. For automated microscopy or flow cytometry-based screening campaigns assessing DNA damage response modulation, CAM833 provides a more reliable and potent tool for RAD51 foci suppression than alternative RAD51 inhibitors.

In Vivo Preclinical Efficacy Studies Requiring Defined Pharmacological Properties

CAM833's characterized metabolic stability and absence of significant CYP450 enzyme inhibition enable reproducible in vivo dosing without the pharmacokinetic uncertainties associated with less-characterized RAD51 inhibitors such as ARN26912 or IBR2. Investigators planning murine xenograft or syngeneic tumor models to assess RAD51-BRCA2 PPI inhibition in combination with standard-of-care DNA-damaging agents should select CAM833 to ensure that efficacy readouts are not confounded by unpredictable compound metabolism or off-target pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAM833

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.